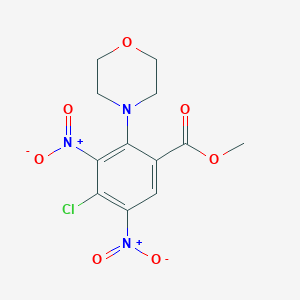
Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate core substituted with chloro, morpholinyl, and dinitro groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-chloro-2-(morpholin-4-yl)benzoate, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the morpholinyl group can enhance solubility and bioavailability. The chloro group can facilitate binding to specific receptors or enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl 4-chloro-2-(morpholin-4-yl)benzoate: Lacks the dinitro groups, resulting in different reactivity and applications.
Methyl 4-chloro-3,5-dinitrobenzoate: Lacks the morpholinyl group, affecting its solubility and biological interactions.
Methyl 4-chloro-2-(piperidin-4-yl)-3,5-dinitrobenzoate: Substitutes the morpholinyl group with a piperidinyl group, altering its chemical and biological properties.
Uniqueness: Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and morpholinyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
929194-12-7 |
|---|---|
Formule moléculaire |
C12H12ClN3O7 |
Poids moléculaire |
345.69 g/mol |
Nom IUPAC |
methyl 4-chloro-2-morpholin-4-yl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H12ClN3O7/c1-22-12(17)7-6-8(15(18)19)9(13)11(16(20)21)10(7)14-2-4-23-5-3-14/h6H,2-5H2,1H3 |
Clé InChI |
SCSGXGJKDBLURJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1N2CCOCC2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


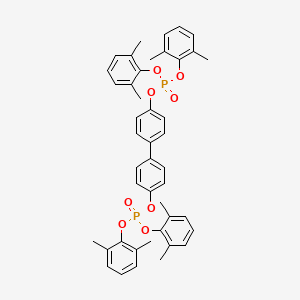
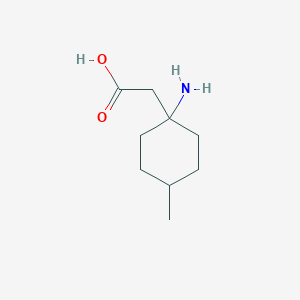
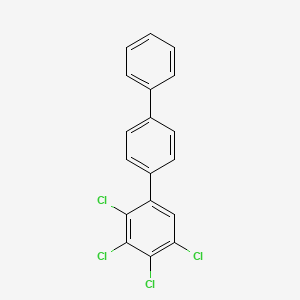


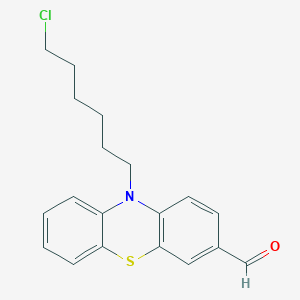
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
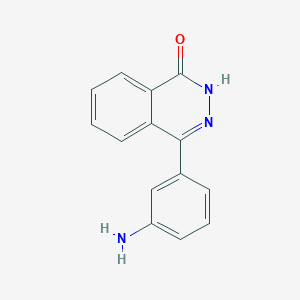
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)


![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)

